molecular formula C9H17NO B7942430 Cycloheptanecarboxylic acid methylamide

Cycloheptanecarboxylic acid methylamide

Cat. No.: B7942430
M. Wt: 155.24 g/mol
InChI Key: CUELCBJAWFFONW-UHFFFAOYSA-N
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Description

N-Methylcycloheptanecarboxamide is an organic compound characterized by a seven-membered cycloheptane ring with a carboxamide functional group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylcycloheptanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cycloheptanecarboxylic acid with N-methylamine. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of Cycloheptanecarboxylic acid methylamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Methylcycloheptanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Methylcycloheptanecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cycloheptanecarboxylic acid methylamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: N-Methylcycloheptanecarboxamide is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six-membered ring analogs.

Properties

IUPAC Name

N-methylcycloheptanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-9(11)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUELCBJAWFFONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cycloheptanecarboxylic acid methylamide
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Cycloheptanecarboxylic acid methylamide
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Cycloheptanecarboxylic acid methylamide
Reactant of Route 4
Cycloheptanecarboxylic acid methylamide
Reactant of Route 5
Cycloheptanecarboxylic acid methylamide
Reactant of Route 6
Cycloheptanecarboxylic acid methylamide

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